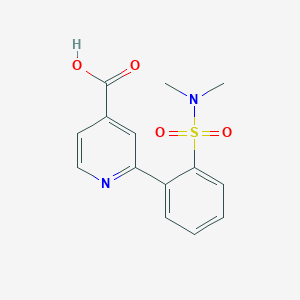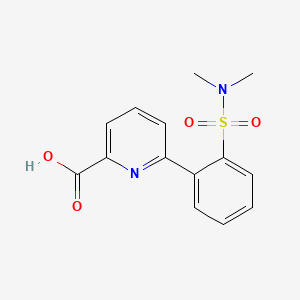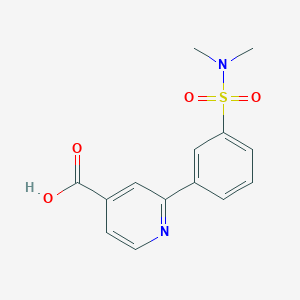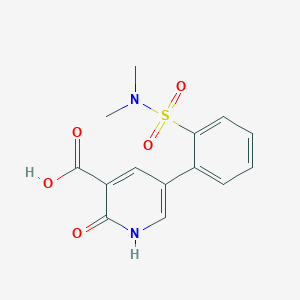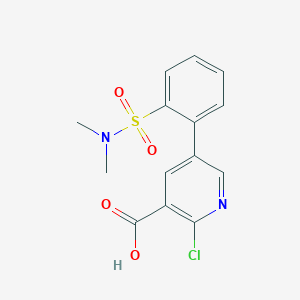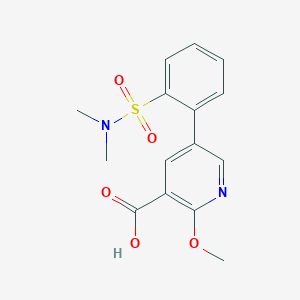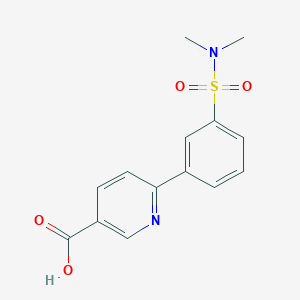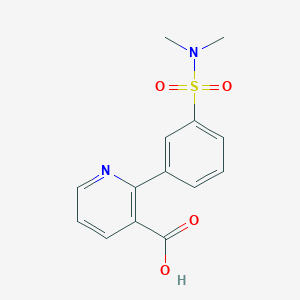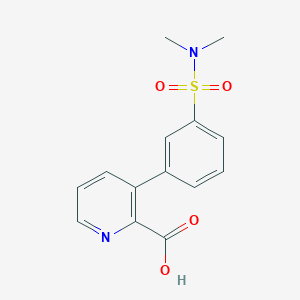
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, also known as DMSPPA, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 213.26 g/mol and a melting point of 149-152 °C. DMSPPA is soluble in water and can be used in a variety of laboratory experiments. This compound has been studied extensively in the fields of biochemistry, physiology, pharmacology, and toxicology. In
科学研究应用
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used extensively in scientific research, particularly in the fields of biochemistry, physiology, pharmacology, and toxicology. It has been used as a ligand for binding to proteins, as a substrate for enzymatic reactions, and as an inhibitor of enzymes. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of action of drugs.
作用机制
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a ligand that binds to proteins, which can affect the structure and function of the proteins. It can also act as a substrate for enzymatic reactions, or as an inhibitor of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% have not been extensively studied. However, it has been reported to have an inhibitory effect on the activity of enzymes, including enzymes involved in the metabolism of drugs and toxins. It has also been reported to have an antifungal effect, as well as an effect on the growth of bacteria.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its solubility in water, which makes it easy to use in a variety of experiments. It is also relatively stable, which makes it suitable for long-term storage and use. However, there are some limitations to using 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. It is not very soluble in organic solvents, which can limit its use in some experiments. Additionally, it can be toxic if ingested or inhaled, so it is important to take safety precautions when using it in the laboratory.
未来方向
There are a number of potential future directions for research involving 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential use as a drug or therapeutic agent. Additionally, further research into its structure and stability could lead to the development of more efficient synthesis methods. Finally, further research into its potential toxic effects could lead to the development of safer and more effective laboratory protocols for its use.
合成方法
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized using a number of methods. One of the most common methods is the reaction of 3-picolinic acid with dimethyl sulfate and anhydrous sodium carbonate. This reaction produces a white crystalline solid that is then purified by recrystallization. Other methods of synthesis include the reaction of 3-picolinic acid with dimethyl sulfate and sodium hydroxide, or the reaction of 3-picolinic acid with dimethyl sulfate and potassium carbonate.
属性
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-6-3-5-10(9-11)12-7-4-8-15-13(12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHORELSXLMKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

